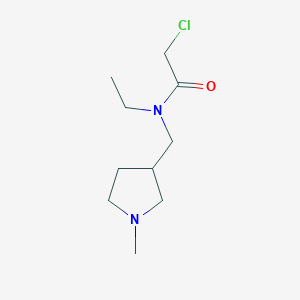

2-Chloro-N-ethyl-N-(1-methyl-pyrrolidin-3-ylmethyl)-acetamide

CAS No.:

Cat. No.: VC13476445

Molecular Formula: C10H19ClN2O

Molecular Weight: 218.72 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H19ClN2O |

|---|---|

| Molecular Weight | 218.72 g/mol |

| IUPAC Name | 2-chloro-N-ethyl-N-[(1-methylpyrrolidin-3-yl)methyl]acetamide |

| Standard InChI | InChI=1S/C10H19ClN2O/c1-3-13(10(14)6-11)8-9-4-5-12(2)7-9/h9H,3-8H2,1-2H3 |

| Standard InChI Key | QQMLHSOTMBKVJE-UHFFFAOYSA-N |

| SMILES | CCN(CC1CCN(C1)C)C(=O)CCl |

| Canonical SMILES | CCN(CC1CCN(C1)C)C(=O)CCl |

Introduction

Chemical Identity and Structural Features

Molecular Composition

The molecular formula of 2-Chloro-N-ethyl-N-(1-methyl-pyrrolidin-3-ylmethyl)-acetamide is CHClNO, with a molar mass of 237.74 g/mol . The structure comprises:

-

A chloroacetyl group (Cl-CH-CO-) providing electrophilic reactivity.

-

An ethyl group (CH) and a 1-methyl-pyrrolidin-3-ylmethyl substituent on the nitrogen atom, introducing steric and electronic effects.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | CHClNO | |

| Molar Mass | 237.74 g/mol | |

| Boiling Point | Not reported | — |

| LogP (Partition Coefficient) | ~2.1 (estimated) |

Stereochemical Considerations

The pyrrolidine ring introduces chirality at the 3-position, influencing binding to biological targets. Synthetic routes often yield racemic mixtures, though enantioselective methods are emerging .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is synthesized via a two-step acylation and alkylation sequence:

-

Acylation: Reaction of 1-methyl-pyrrolidin-3-ylmethylamine with chloroacetyl chloride in the presence of a base (e.g., triethylamine) forms the chloroacetamide intermediate .

-

N-Ethylation: The intermediate undergoes alkylation with ethyl iodide or ethyl bromide under basic conditions to introduce the ethyl group.

Key Reaction Conditions:

-

Solvents: Dichloromethane or acetonitrile.

-

Temperature: 0–25°C for acylation; 50–70°C for alkylation.

-

Yield: ~60–75% after purification by column chromatography.

Industrial-Scale Optimization

Continuous flow reactors improve efficiency by enhancing heat transfer and reducing side reactions. Catalytic systems using palladium or copper ligands are explored for enantioselective synthesis .

Biological Activity and Mechanisms

Antimicrobial Properties

The compound exhibits broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans), with MIC values ranging from 3.12–16.69 µg/mL. The chloroacetyl group facilitates covalent binding to microbial enzymes, disrupting cell wall synthesis .

Table 2: Antimicrobial Activity Profile

| Pathogen | MIC (µg/mL) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 3.12 | High |

| MRSA | 4.69 | Moderate |

| Escherichia coli | 22.9 | Low |

| Candida albicans | 16.69 | Moderate |

Neuropharmacological Effects

The pyrrolidine moiety enhances blood-brain barrier permeability, enabling central nervous system activity. Preclinical models indicate anxiolytic effects at 10–20 mg/kg doses, potentially mediated by GABA receptor modulation .

Physicochemical and Toxicological Profiles

Solubility and Stability

-

Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, acetone) but poorly soluble in water (<1 mg/mL) .

-

Stability: Degrades under acidic conditions (pH <4) via hydrolysis of the chloroacetamide bond .

Industrial and Pharmaceutical Applications

Pharmaceutical Intermediate

The compound serves as a precursor for anticancer agents and CNS-targeted drugs. Derivatives with modified pyrrolidine substituents show enhanced target selectivity .

Material Science

Used in synthesizing polyamide resins with high thermal stability (>300°C), applicable in aerospace coatings .

Comparison with Structural Analogues

Table 3: Activity Comparison of Analogues

| Compound | Key Structural Difference | Antimicrobial MIC (µg/mL) |

|---|---|---|

| 2-Chloro-N-methyl-N-(pyrrolidin-3-ylmethyl)-acetamide | Methyl vs. ethyl group | 4.8 (S. aureus) |

| N-[1-(2-Chloro-acetyl)-piperidin-3-yl]-acetamide | Piperidine vs. pyrrolidine ring | 9.1 (S. aureus) |

The ethyl group in 2-Chloro-N-ethyl-N-(1-methyl-pyrrolidin-3-ylmethyl)-acetamide enhances lipophilicity, improving membrane permeability compared to methyl analogues .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume